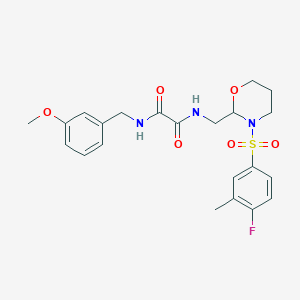

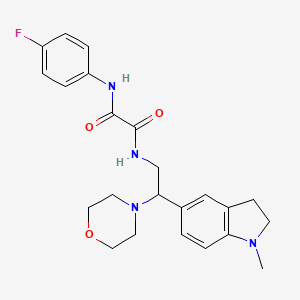

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as FIIN-2, is a small molecule inhibitor of the tyrosine kinase enzyme fibroblast growth factor receptor (FGFR). FGFRs play a crucial role in various cellular processes, including cell growth, differentiation, and survival. The overexpression or mutation of FGFRs has been linked to many diseases, including cancer, making FGFRs an attractive target for drug development.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

One area of research application involves neurokinin-1 (NK1) receptor antagonism. Compounds structurally related to N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide have been developed as NK1 receptor antagonists. These antagonists are effective in preclinical tests relevant to clinical efficacy in conditions such as emesis (nausea and vomiting) and depression. The development of water-soluble, orally active compounds suitable for both intravenous and oral clinical administration marks a significant advancement in the therapeutic potential of these molecules (Harrison et al., 2001).

Antibacterial and Antioxidant Activity

Another research direction focuses on the synthesis and biological activity evaluation of derivatives structurally similar to the specified compound. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated significant anti-tuberculosis activity with minimal inhibitory concentration values lower than standard treatments. Additionally, these compounds exhibited superior antimicrobial activity, highlighting their potential as novel antibacterial and antioxidant agents (Mamatha S.V et al., 2019).

Orexin-1 Receptor Mechanisms in Compulsive Behavior

Research also delves into the role of orexin-1 receptor mechanisms on compulsive food consumption, revealing that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. Compounds targeting the orexin-1 receptor effectively reduced binge eating in animal models without affecting standard food pellet intake, emphasizing the therapeutic potential of these molecules in modulating feeding behavior (Piccoli et al., 2012).

Anticancer Agents

The pursuit of anticancer agents has led to the design and synthesis of novel compounds, including derivatives that exhibit moderate to high levels of antitumor activities against various cancer cell lines. The strategic incorporation of the morpholine and fluorophenyl groups into these compounds aims to enhance their pharmacological profile and therapeutic index in cancer treatment. Such research underscores the continuous effort to identify and develop more potent and selective anticancer drugs (Fang et al., 2016).

Eigenschaften

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-27-9-8-17-14-16(2-7-20(17)27)21(28-10-12-31-13-11-28)15-25-22(29)23(30)26-19-5-3-18(24)4-6-19/h2-7,14,21H,8-13,15H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSXFXRZVDALTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)